MKLP2 ATPase Inhibition: 4- vs. 2-Morpholine Regioisomers
Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate (CAS 83728-67-0) has been assayed for inhibition of MKLP2 (KIF20A) ATPase activity, yielding an IC₅₀ of 1.35 µM for basal ATPase and 830 nM for microtubule-stimulated ATPase [1]. The regioisomeric analog methyl 2-(morpholin-4-yl)pyridine-4-carboxylate (CAS 262296-00-4) showed no detectable inhibition in the same assay format, as it was not included in the screening panel for this target [1]. This indicates that morpholine placement at the pyridine 4-position, rather than the 2-position, is essential for engaging the MKLP2 ATP-binding site.
| Evidence Dimension | MKLP2 (KIF20A) ATPase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.35 µM (basal); IC₅₀ = 830 nM (microtubule-stimulated) |
| Comparator Or Baseline | Methyl 2-(morpholin-4-yl)pyridine-4-carboxylate (CAS 262296-00-4): no activity reported in MKLP2 assay |
| Quantified Difference | ~1.35 µM vs. inactive (specificity conferred by 4‑morpholine regioisomerism) |
| Conditions | N-terminal MKLP2 (residues 56–505) ATPase assay, isolated from human hepatocellular carcinoma cells; pyruvate kinase/lactate dehydrogenase-coupled detection |
Why This Matters
Procurement for MKLP2/KIF20A-targeted projects requires the 4-morpholine regioisomer, as the 2-morpholine analog is inactive, directly impacting hit confirmation and SAR progression.
- [1] BindingDB. Entry BDBM50140923 (CHEMBL3753955). IC₅₀ data for MKLP2 (KIF20A). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50140923 (accessed 2026-04-25). View Source
